

# Lincomycin hydrochloride monohydrate vs celesticetin

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## Compound Focus: Lincomycin hydrochloride monohydrate

CAS No.: 7179-49-9

Cat. No.: S533200

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## Comparative Overview at a Glance

The table below summarizes the core characteristics of these two lincosamide antibiotics based on the available literature.

Feature	Lincomycin Hydrochloride Monohydrate	Celesticetin
Chemical Classification	Lincosamide antibiotic [1]	Lincosamide antibiotic [2]
Natural Source	<i>Streptomyces lincolnensis</i> [1] [3]	<i>Streptomyces caelestis</i> [4]
Core Chemical Structure	Amino acid + octose amino saccharide with a <b>methylsulfhydryl group</b> (-SCH <sub>3</sub> ) [2]	Amino acid + octose amino saccharide with a <b>salicylate moiety</b> [2]
Clinical Relevance	Used clinically; precursor for clindamycin [2]	An antibacterial agent; not typically used directly in human medicine [4] [2]

Feature	Lincomycin Hydrochloride Monohydrate	Celesticetin
Key Differentiating Feature	Ornamented with a sulfur-containing methyl group [2]	Ornamented with a salicylic acid derivative [2]

## Stability and Experimental Data for Lincomycin

While direct comparative data is limited, detailed stability studies are available for Lincomycin Hydrochloride, which is crucial for its pharmaceutical formulation.

### Stability in Intravenous Fluids at 25°C (Room Temperature) [1]:

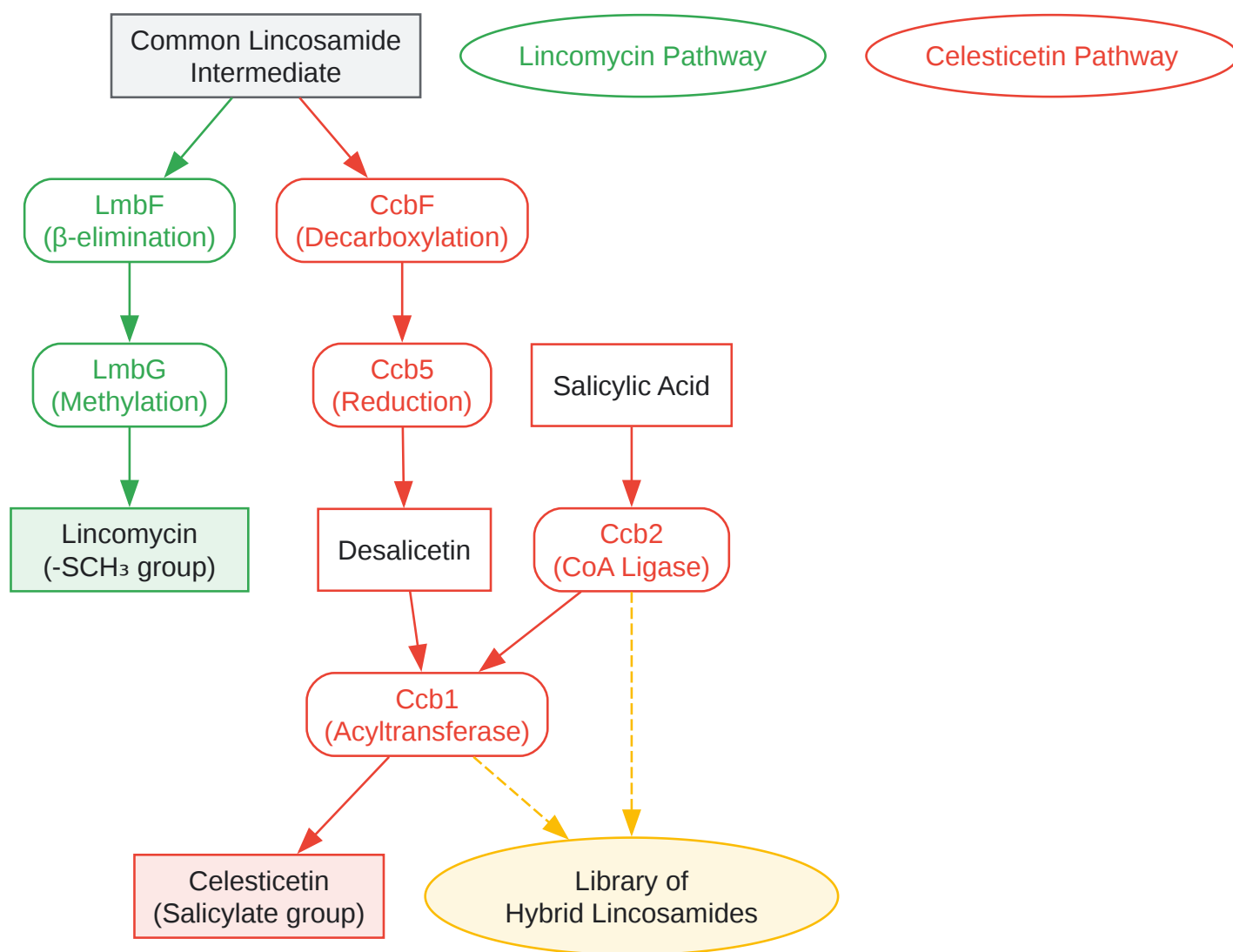
- **Method:** Lincomycin hydrochloride (600 mg/2 mL) was diluted in four common IV fluids (Sodium Lactate/Hartmann's, 0.9% Sodium Chloride, 5% Glucose, 10% Glucose) to a concentration of 0.6 mg/mL and stored at 25°C.
- **Analysis:** Samples were taken over 31 days and analyzed using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection at 220 nm [1].
- **Key Finding:** The drug was found to be chemically stable for **at least 31 days** in all tested solutions, with less than 5% degradation [1].

### Effect of pH and Temperature on Stability [1]:

- **Method:** Forced degradation studies were performed by heating lincomycin solutions at elevated temperatures (60°C and 80°C) in buffers of different pH levels (pH 2-8).
- **Analysis:** Degradation was monitored, and kinetics were analyzed.
- **Key Findings:**
  - Degradation followed first-order kinetics at all pH levels.
  - It was least stable in strong acid (pH 2) and most stable **near pH 4** [1].

## Biosynthesis and Potential for Novel Hybrids

Recent research has elucidated the final steps in the biosynthesis of both antibiotics, revealing a key divergence that accounts for their structural differences. This knowledge has been leveraged to create new hybrid antibiotics [2].



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The diagram above illustrates the divergent biosynthetic pathways and the combinatorial approach:

- **Pathway Divergence:** The key difference arises from the processing of a mycothiol-derived cysteine residue in a common intermediate. In the lincomycin pathway, the enzyme **LmbF** performs a β-elimination, leading to a sulfhydryl group that is later methylated by LmbG. In the celesticetin pathway, the homologous enzyme **CcbF** performs a different reaction (decarboxylation), ultimately preserving a two-carbon chain on the sulfur atom [2].
- **Salicylate Attachment:** The final step in celesticetin biosynthesis is the attachment of salicylic acid to the intermediate "desalicytin." This is catalyzed by two enzymes: **Ccb2** (which activates salicylic acid by forming a CoA conjugate) and **Ccb1** (an acyltransferase that transfers the salicylate from CoA to desalicytin) [2].

- **Combinatorial Biosynthesis:** Researchers have exploited the relaxed substrate specificity of Ccb1, Ccb2, and other biosynthetic enzymes from the celesticetin pathway. By combining these enzymes with intermediates from the lincomycin pathway **in vitro**, they successfully created a library of over **150 novel hybrid lincosamide compounds**. Some of these chimeras demonstrated **antibacterial properties more pronounced than lincomycin**, highlighting the potential of this approach for drug development [2].

## Research Implications and Future Directions

The comparative information highlights distinct research and application pathways for these compounds:

- **Lincomycin Hydrochloride:** The extensive stability data [1] supports its reliable use in clinical settings, particularly in intravenous formulations for hospitalized patients. Its role as a direct therapeutic agent and a starting material for semi-synthesis (like clindamycin) is well-established.
- **Celesticetin:** While not a major clinical drug itself, understanding its biosynthesis, particularly the function of enzymes like **Ccb1** and **Ccb2**, opens doors for engineering novel antibiotics. The successful creation of a hybrid library [2] demonstrates a powerful strategy to overcome the limited structural diversity of natural lincosamides.

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## References

1. Stability studies of lincomycin hydrochloride in aqueous ... - PMC [pmc.ncbi.nlm.nih.gov]
2. Elucidation of salicylate attachment in celesticetin biosynthesis opens... [pubs.rsc.org]
3. Crystal and molecular structure and absolute configuration ... [sciencedirect.com]
4. Celesticetin | Antibacterial Agent [medchemexpress.com]

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